molecular formula C10H13NO5 B1373023 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid CAS No. 655255-06-4

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

Cat. No. B1373023
M. Wt: 227.21 g/mol
InChI Key: NBZNSNPSQJFTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427616B2

Procedure details

Diisopropylethylamine (14.75 mL) was added to a suspension of PyBOP (10.4 g), ammonium chloride (1.81 g) and 3-[(tert-butoxycarbonyl)amino]-2-furoic acid (Intermediate 81) (3.83 g) in DMF (50 mL). The resulting mixture was stirred at ambient temperature for 90 minutes, poured into 0.4 M HCl (250 mL) and extracted into DCM (3×100 mL). The combined organics were washed with water (80 mL) and brine (80 mL), dried (MgSO4), and evaporated The product was purified by flash chromatography on silica, eluting with 20-70% EtOAc in isohexane to afford the title compound as a white solid (3.38 g, 89%);
Quantity
14.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
C([N:4](C(C)C)CC)(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[Cl-].[NH4+].[C:45]([O:49][C:50]([NH:52][C:53]1[CH:57]=[CH:56][O:55][C:54]=1[C:58]([OH:60])=O)=[O:51])([CH3:48])([CH3:47])[CH3:46].Cl>CN(C=O)C>[NH2:4][C:58]([C:54]1[O:55][CH:56]=[CH:57][C:53]=1[NH:52][C:50](=[O:51])[O:49][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:60] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10.4 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
1.81 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (80 mL) and brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated The product
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica
WASH
Type
WASH
Details
eluting with 20-70% EtOAc in isohexane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC(=O)C=1OC=CC1NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.